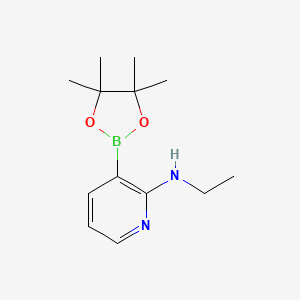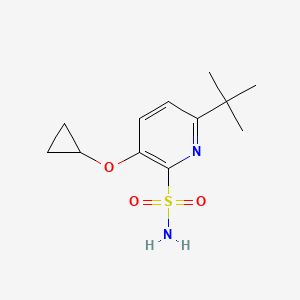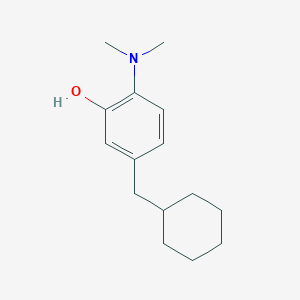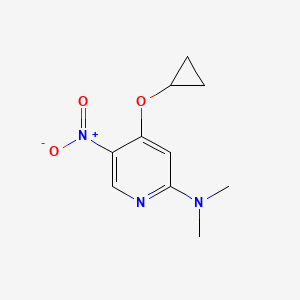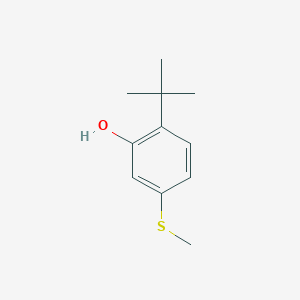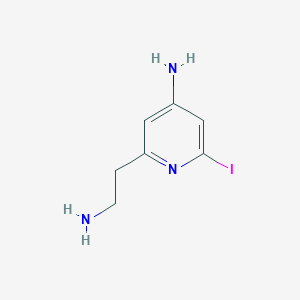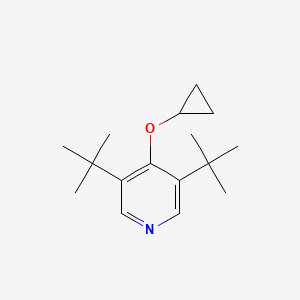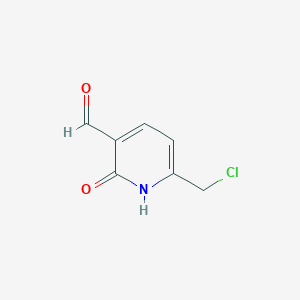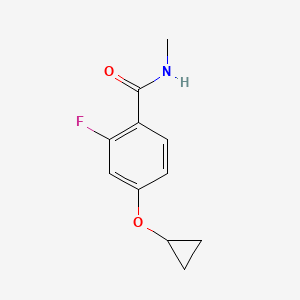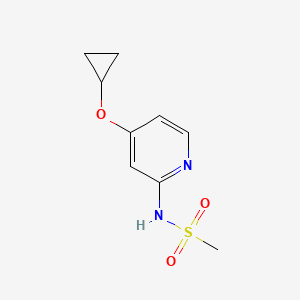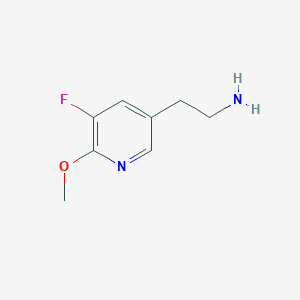
2-(5-Fluoro-6-methoxypyridin-3-YL)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Fluoro-6-methoxypyridin-3-YL)ethanamine is a chemical compound with the molecular formula C8H11FN2O and a molecular weight of 170.18 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both fluorine and methoxy functional groups
Méthodes De Préparation
One common method for synthesizing fluorinated pyridines involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide
Analyse Des Réactions Chimiques
2-(5-Fluoro-6-methoxypyridin-3-YL)ethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine or methoxy groups are replaced by other functional groups using appropriate nucleophiles.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(5-Fluoro-6-methoxypyridin-3-YL)ethanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(5-Fluoro-6-methoxypyridin-3-YL)ethanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The presence of the fluorine and methoxy groups can influence its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
2-(5-Fluoro-6-methoxypyridin-3-YL)ethanamine can be compared with other similar compounds, such as:
2-Fluoro-6-methoxypyridine: This compound lacks the ethanamine side chain and has different chemical properties and applications.
(5-Fluoro-6-methoxypyridin-3-yl)methanamine: Similar to the target compound but with a methanamine group instead of an ethanamine group.
(3-fluoro-6-methoxypyridin-2-yl)methanamine: Another related compound with a different substitution pattern on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methoxy groups, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H11FN2O |
|---|---|
Poids moléculaire |
170.18 g/mol |
Nom IUPAC |
2-(5-fluoro-6-methoxypyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H11FN2O/c1-12-8-7(9)4-6(2-3-10)5-11-8/h4-5H,2-3,10H2,1H3 |
Clé InChI |
YZELVHMISWELPP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=N1)CCN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


